N-(3-Chloropropyl)-N-methylformamide N-(3-Chloropropyl)-N-methylformamide
Brand Name: Vulcanchem
CAS No.: 4172-04-7
VCID: VC18979736
InChI: InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol

N-(3-Chloropropyl)-N-methylformamide

CAS No.: 4172-04-7

Cat. No.: VC18979736

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chloropropyl)-N-methylformamide - 4172-04-7

Specification

CAS No. 4172-04-7
Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
IUPAC Name N-(3-chloropropyl)-N-methylformamide
Standard InChI InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3
Standard InChI Key PSSHCDKLHDMLPC-UHFFFAOYSA-N
Canonical SMILES CN(CCCCl)C=O

Introduction

Chemical Identity and Structural Characteristics

N-(3-Chloropropyl)-N-methylformamide belongs to the class of formamides, organic compounds characterized by the functional group R2NCHO\text{R}_2\text{NCHO}. Its IUPAC name derives from the substitution pattern on the nitrogen atom: a methyl group and a 3-chloropropyl chain. The compound’s structural formula is:

ClCH2CH2CH2N(CH3)CHO\text{ClCH}_2\text{CH}_2\text{CH}_2\text{N(CH}_3\text{)CHO}

Key identifiers include:

  • CAS Registry Number: 4172-04-7

  • EINECS Number: 224-034-2

  • Synonyms: N-Methyl-N-(3-chloropropyl)formamide, N-(3-chloropropyl)-N-methylcarbamic acid amide

The chlorine atom at the terminal position of the propyl chain confers electrophilic character, making the compound susceptible to nucleophilic attack .

Physicochemical Properties

Experimental data from spectroscopic and chromatographic analyses reveal the following properties :

PropertyValue
Density1.067 g/cm³
Boiling Point255°C at 760 mmHg
Refractive Index1.447
Flash Point108°C
Vapor Pressure0.0167 mmHg at 25°C
Molecular Weight135.59 g/mol

The compound’s relatively high boiling point and low vapor pressure suggest stability under standard laboratory conditions, favoring its use in prolonged synthetic procedures .

Synthesis and Manufacturing

Industrial synthesis of N-(3-Chloropropyl)-N-methylformamide typically involves the reaction of N-methylformamide with 1-chloro-3-iodopropane under controlled conditions. Alternative routes include:

  • Aminolysis of Esters: Reaction of methyl chloroformate with N-methyl-3-chloropropylamine.

  • Reductive Alkylation: Catalytic hydrogenation of nitriles in the presence of formaldehyde and hydrochloric acid.

Critical parameters for optimizing yield and purity include:

  • Temperature: 50–80°C

  • Pressure: 1–3 atm

  • Catalyst: Palladium on carbon (for reductive methods)

The chlorine atom’s position ensures regioselectivity in subsequent reactions, a feature exploited in multi-step syntheses .

Reactivity and Mechanistic Insights

The compound’s reactivity centers on the electrophilic chlorine atom and the amide carbonyl group. Key reaction pathways include:

Nucleophilic Substitution

The chloropropyl group undergoes SN2\text{S}_\text{N}2 displacement with nucleophiles (e.g., amines, alkoxides) to yield secondary amines or ethers:

ClCH2CH2CH2N(CH3)CHO+NH3NH2CH2CH2CH2N(CH3)CHO+HCl\text{ClCH}_2\text{CH}_2\text{CH}_2\text{N(CH}_3\text{)CHO} + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{N(CH}_3\text{)CHO} + \text{HCl}

This reaction is pivotal in synthesizing β-amino alcohols and heterocyclic compounds .

Hydrolysis

Under acidic or basic conditions, the formamide group hydrolyzes to form carboxylic acids or amines:

N(CH3)CHO+H2OH+N(CH3)COOH+NH3\text{N(CH}_3\text{)CHO} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{N(CH}_3\text{)COOH} + \text{NH}_3

Controlled hydrolysis enables the production of N-methyl-3-chloropropylamine, a precursor to antidepressants and antihistamines .

Industrial and Pharmaceutical Applications

N-(3-Chloropropyl)-N-methylformamide’s dual functionality supports its role in:

Agrochemical Synthesis

  • Herbicides: Intermediate in the production of chloroacetamide herbicides targeting weed lipid biosynthesis.

  • Insecticides: Building block for neonicotinoid analogs with modified side chains for enhanced insect selectivity.

Pharmaceutical Intermediates

  • Antipsychotics: Key precursor in the synthesis of risperidone and paliperidone via reductive amination .

  • Anticancer Agents: Used to functionalize platinum(II) complexes for improved tumor targeting.

Comparative Analysis with Structural Analogs

Compared to 3-chloro-N-methylpropan-1-amine (CAS 65232-62-4), N-(3-Chloropropyl)-N-methylformamide exhibits:

  • Lower Basicity: Due to the electron-withdrawing formamide group (pKa1\text{p}K_a \approx -1 vs. pKa10\text{p}K_a \approx 10 for the amine) .

  • Enhanced Solubility: Miscibility in polar aprotic solvents (e.g., DMF, DMSO) vs. limited solubility of the amine in water .

These differences dictate divergent applications in synthesis, with the formamide preferred for reactions requiring controlled nucleophilicity .

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